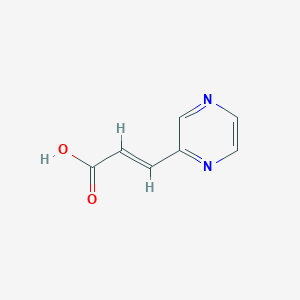

(2E)-3-pyrazin-2-ylacrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyrazin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBJLSSHYOOFSG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419465 | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123530-66-5, 6705-27-7 | |

| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Stereoselective Synthesis of (2E)-3-Pyrazin-2-ylacrylic Acid

The stereoselective synthesis of the (E)-isomer of 3-pyrazin-2-ylacrylic acid is crucial for its biological activity and material properties. Various synthetic methodologies have been developed to achieve high stereoselectivity.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a widely employed method for the synthesis of α,β-unsaturated acids. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org

For the synthesis of this compound, pyrazine-2-carbaldehyde (B1279537) is reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as both the solvent and catalyst, is particularly effective for this transformation. wikipedia.orgorganic-chemistry.org This modification often leads to simultaneous decarboxylation, directly yielding the desired α,β-unsaturated acid. wikipedia.org The use of piperidinium (B107235) acetate (B1210297) as a catalyst has also been reported to give good to excellent yields of 3-(2-furyl)acrylic acid derivatives, a similar transformation. researchgate.net The reaction mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the α,β-unsaturated product. wikipedia.org The stereochemical outcome is often the thermodynamically more stable E-isomer.

| Reactants | Catalyst/Solvent | Product | Key Features |

| Pyrazine-2-carbaldehyde, Malonic acid | Pyridine | This compound | Doebner modification, concomitant decarboxylation. wikipedia.org |

| 5-substituted-2-furaldehydes, Malonic acid | Piperidinium acetate | 3-(2-furyl)acrylic acid derivatives | Good to excellent yields. researchgate.net |

Palladium-Catalyzed Amination and Related Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed amination is more commonly associated with the formation of C-N bonds, related cross-coupling reactions like the Heck reaction can be utilized for the synthesis of acrylic acid derivatives. The Heck-Matsuda arylation of chiral dihydrofurans has been shown to produce 2-aryl-2,5-dihydrofurans, which can be precursors to acrylic acids. researchgate.net

Palladium(II)-catalyzed synthesis has been developed for various heterocyclic compounds and has shown promise in creating complex molecular architectures. nih.govrsc.orgnih.gov For instance, palladium-catalyzed reactions have been used to synthesize 2-aryl propionic acids and various benzofuran (B130515) derivatives. nih.govmdpi.com These methodologies could potentially be adapted for the synthesis of this compound by coupling a suitable pyrazine (B50134) derivative with an acrylic acid precursor.

Copper-Assisted Post-Ugi Reactions for Incorporating Acrylic Acid Moieties

The Ugi four-component reaction (Ugi-4CR) is a versatile multicomponent reaction that allows for the rapid assembly of complex molecules. organic-chemistry.org Post-Ugi modifications further expand the synthetic utility of this reaction. Copper-catalyzed intramolecular arylation of Ugi adducts has been successfully employed in the synthesis of various heterocyclic systems. nih.gov

A potential strategy for synthesizing derivatives of this compound involves a copper-assisted post-Ugi reaction. This could entail an Ugi reaction to assemble a precursor containing a pyrazine moiety and a latent acrylic acid functionality, followed by a copper-catalyzed cyclization or rearrangement to form the desired product. For example, Ugi adducts have been used in copper-triggered [3+2] cycloaddition/aerobic oxidation cascades to form pyrazolidinones. nih.gov This demonstrates the potential of copper catalysis in manipulating complex Ugi products.

Nucleophilic Substitution and Other Mechanistic Considerations in Synthesis

Nucleophilic substitution reactions are fundamental in organic synthesis for the interconversion of functional groups. libretexts.org While not the primary method for forming the carbon-carbon double bond in this compound, nucleophilic substitution plays a crucial role in the synthesis of precursors and in the modification of the pyrazine ring. encyclopedia.pub For instance, the synthesis of substituted pyrazine-2-carboxylic acids often involves nucleophilic substitution on the pyrazine ring. rjpbcs.com

Mechanistically, the synthesis of this compound via the Knoevenagel condensation proceeds through a nucleophilic addition-elimination pathway. wikipedia.org The stereoselectivity of the reaction is often controlled by thermodynamic factors, favoring the formation of the more stable E-isomer. In palladium-catalyzed reactions, the mechanism typically involves oxidative addition, migratory insertion, and reductive elimination steps. Understanding these mechanistic details is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is driven by the search for compounds with enhanced biological activities or novel material properties.

Generation of Novel Pyrazine-Substituted Acrylic Acid Hybrids

The generation of novel pyrazine-substituted acrylic acid hybrids involves the combination of the pyrazinylacrylic acid scaffold with other pharmacologically relevant moieties. This can be achieved by modifying either the pyrazine ring or the acrylic acid chain.

One approach is to synthesize various substituted pyrazine-2-carbaldehydes and then subject them to the Knoevenagel condensation with malonic acid or its derivatives. This allows for the introduction of a wide range of substituents onto the pyrazine ring. Another strategy involves the synthesis of more complex active methylene compounds to be condensed with pyrazine-2-carbaldehyde.

Furthermore, multicomponent reactions like the Ugi reaction can be employed to generate diverse libraries of pyrazine-containing peptidomimetics which can then be further functionalized. beilstein-journals.org For instance, a patent describes the synthesis of (E)-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydro-pyrido-[2,3-b]pyrazin-7-yl)-acrylamide, showcasing a complex hybrid molecule. google.com

| Starting Materials | Reaction Type | Product Type |

| Substituted Pyrazine-2-carbaldehydes, Malonic Acid | Knoevenagel Condensation | Substituted (2E)-3-Pyrazin-2-ylacrylic acids |

| Pyrazine-2-carbaldehyde, Complex Active Methylene Compounds | Knoevenagel Condensation | Pyrazine-substituted acrylic acid hybrids |

| Pyrazine derivative, Amine, Carboxylic Acid, Isocyanide | Ugi Reaction | Pyrazine-containing peptidomimetics |

Synthesis of Complex Scaffolds Incorporating this compound Moieties

The construction of complex molecular scaffolds is a central theme in modern organic chemistry. mdpi.com These scaffolds serve as frameworks for the systematic and covalent organization of diverse molecular building blocks. mdpi.com The incorporation of the this compound moiety into these scaffolds can be achieved through various synthetic transformations, often leveraging the reactivity of the pyrazine ring and the acrylic acid functional group.

One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form C-C bonds between the pyrazine core and other aromatic or heteroaromatic systems. acs.org For instance, a pyrazine-pyridine biheteroaryl scaffold can be assembled using such methods, providing a framework for the development of potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic systems in a single synthetic operation. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx While this specific example does not directly involve this compound, the underlying principles of MCRs can be adapted to incorporate pyrazine-containing starting materials to generate complex, fused heterocyclic scaffolds.

The table below outlines representative reaction types and the corresponding complex scaffolds that can be synthesized.

| Reaction Type | Starting Materials | Resulting Scaffold | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Pyrazine halide, Aryl/heteroaryl boronic acid | Pyrazine-aryl/heteroaryl biheteroaryls | Kinase inhibitors acs.org |

| Multicomponent Reaction | Pyrazine aldehyde, Amine, Methylene-activated compound | Highly substituted piperidines | Bioactive molecule discovery |

| Cycloaddition Reaction | Pyrazine-containing diene, Dienophile | Bicyclic pyrazine derivatives | Molecular probes |

The design of these synthetic routes often requires careful consideration of reaction conditions to achieve the desired regioselectivity and stereoselectivity, particularly when multiple reactive sites are present in the starting materials. adelaide.edu.aumdpi.com

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic protocols is crucial for providing high-quality materials for research and development. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a study systematically evaluated the effect of various solvents, temperatures, and catalyst loading to maximize the yield of the desired product. scielo.org.mx

The use of solid-phase synthesis techniques can also facilitate the purification of complex molecules by anchoring the growing scaffold to a solid support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and help predict the most favorable reaction pathways, thereby guiding the experimental optimization process. mdpi.com Molecular docking studies are also employed to understand the binding interactions of synthesized compounds with their biological targets, which can inform the design of more potent and selective molecules. acs.org

The following table summarizes key factors that can be optimized to improve synthetic outcomes.

| Optimization Parameter | Description | Example |

| Catalyst | Selection of the most efficient and selective catalyst. | Screening different palladium catalysts for a cross-coupling reaction. acs.org |

| Solvent | Choosing a solvent that enhances reaction rates and selectivity. | Evaluating a range of solvents for a multicomponent reaction. scielo.org.mx |

| Temperature | Adjusting the reaction temperature to control reaction kinetics and minimize side reactions. | Running a reaction at a lower temperature to improve diastereoselectivity. mdpi.com |

| Reactant Stoichiometry | Varying the ratio of reactants to maximize the conversion of the limiting reagent. | Using a slight excess of one reactant to drive the reaction to completion. |

| Purification Method | Employing appropriate purification techniques to isolate the desired product in high purity. | Utilizing column chromatography, recrystallization, or preparative HPLC. |

By systematically addressing these factors, researchers can develop robust and efficient synthetic routes to complex scaffolds incorporating the this compound moiety, enabling further exploration of their chemical and biological properties.

Advanced Structural Characterization and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are instrumental in piecing together the molecular puzzle of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups present in (2E)-3-pyrazin-2-ylacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. mdpi.comresearchgate.net High-resolution ¹H and ¹³C NMR spectra provide definitive evidence for the assigned structure of this compound. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule. The protons on the pyrazine (B50134) ring typically appear in the aromatic region of the spectrum. The vinyl protons of the acrylic acid moiety exhibit distinct chemical shifts and coupling constants that confirm the E-configuration of the double bond. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum. The carbons of the pyrazine ring and the vinyl carbons of the acrylic acid chain also have characteristic chemical shifts that align with the proposed structure. rsc.org

Interactive Data Table: NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H | [Data unavailable] | [Data unavailable] |

| Vinyl-H (α) | [Data unavailable] | [Data unavailable] |

| Vinyl-H (β) | [Data unavailable] | [Data unavailable] |

| COOH | [Data unavailable] | [Data unavailable] |

| Pyrazine-C | [Data unavailable] | [Data unavailable] |

| Vinyl-C (α) | [Data unavailable] | [Data unavailable] |

| Vinyl-C (β) | [Data unavailable] | [Data unavailable] |

| C=O | [Data unavailable] | [Data unavailable] |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and instrument frequency used for analysis. The table represents typical ranges.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. biocompare.comscirp.org This method measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places. biocompare.com For this compound, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₇H₆N₂O₂. This level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers. miamioh.edu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions. scirp.orgnih.gov

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Calculated Exact Mass | [Data unavailable] |

| Measured Exact Mass [M+H]⁺ | [Data unavailable] |

| Mass Error (ppm) | [Data unavailable] |

Note: The measured exact mass can vary slightly depending on the ionization method and instrument calibration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. nist.gov Key absorptions for this compound include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch from the carbonyl group, C=C and C=N stretching vibrations from the acrylic and pyrazine moieties, and various C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. agriculturejournals.cz The conjugated system formed by the pyrazine ring and the acrylic acid moiety gives rise to characteristic absorption bands in the UV region. nih.govlibretexts.org The position and intensity of these bands are sensitive to the extent of conjugation and the presence of chromophores.

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorption | Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H stretch (carboxylic acid) | [Data unavailable] |

| IR | C=O stretch (carboxylic acid) | [Data unavailable] |

| IR | C=C stretch | [Data unavailable] |

| IR | C=N stretch | [Data unavailable] |

| UV-Vis | π → π* transition | [Data unavailable] |

Note: The exact positions of absorption bands can be influenced by the sample preparation method and solvent.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Determination of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction analysis of this compound unequivocally confirms its molecular structure, including the conformation of the molecule and the stereochemistry of the double bond. nih.gov The analysis reveals the planarity of the pyrazine ring and the acrylic acid side chain, which is crucial for understanding the electronic properties of the molecule. The bond lengths and angles obtained from the crystal structure are consistent with the presence of a conjugated system. Furthermore, the trans or E configuration of the C=C double bond is definitively established.

Computational and Quantum Chemical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the molecular structure and conformational landscape of compounds like this compound. mdpi.com These theoretical calculations can determine the most stable geometric arrangement of the atoms, predicting bond lengths, bond angles, and torsional angles with high accuracy. For this compound, key structural features include the planarity of the acrylic acid moiety and its orientation relative to the pyrazine ring.

Computational studies on analogous molecules, such as methyl-3-aminothiophene-2-carboxylate, have shown that intramolecular hydrogen bonds, like an N–H⋯O=C interaction, can form specific planar motifs, designated by graph-set analysis (e.g., an S(6) motif). mdpi.com Similar calculations for this compound would likely investigate the potential for an intramolecular O-H···N interaction between the carboxylic acid and the adjacent pyrazine nitrogen, which would compete with the intermolecular hydrogen bonding that dominates in the crystal structure. These predictions are crucial for understanding the molecule's intrinsic properties before considering intermolecular effects.

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, leading to constitutional isomers that exist in dynamic equilibrium. wikipedia.orgclockss.org The structure of this compound, containing both a proton-donating carboxylic acid group and proton-accepting pyrazine nitrogen atoms, makes it a candidate for such phenomena. encyclopedia.pub Tautomerization can occur where the proton from the carboxylic acid group transfers to one of the pyrazine nitrogens, resulting in a zwitterionic tautomer. The equilibrium between the neutral and zwitterionic forms is often influenced by the solvent environment and pH. wikipedia.orgchemeurope.com

Furthermore, the molecule is a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org Upon photoexcitation, the acidity and basicity of the functional groups can change significantly, facilitating a rapid proton transfer from the hydroxyl group to a pyrazine nitrogen. nih.gov This process creates an excited-state tautomer with distinct electronic and emissive properties, often resulting in a large Stokes shift in its fluorescence spectrum. The study of ESIPT is critical for the development of fluorescent probes and sensors. nih.gov

Table 3: Potential Prototropic Tautomers of this compound

| Structure | Name | Description |

| Neutral Form | The canonical, non-zwitterionic structure. | |

| Zwitterionic Tautomer (N1-protonated) | Proton transferred from the carboxylic acid to the adjacent pyrazine nitrogen. | |

| Zwitterionic Tautomer (N4-protonated) | Proton transferred from the carboxylic acid to the distal pyrazine nitrogen. |

The molecular and electronic properties of this compound are expected to be sensitive to the solvent environment. Solvents can influence the conformational equilibrium, the tautomeric equilibrium, and the photophysical properties of the molecule. researchgate.net In polar solvents, the formation of zwitterionic tautomers may be favored due to the stabilization of the resulting charge separation.

The photophysical properties, such as absorption and fluorescence spectra, can exhibit solvatochromism, where the positions of the spectral bands shift with solvent polarity. researchgate.net This effect arises from differential solvation of the ground and excited states. For molecules with intramolecular charge transfer (ICT) character, a change in solvent polarity can significantly alter the energy gap between these states, leading to pronounced shifts in emission wavelengths. researchgate.netacs.org Computational models often incorporate a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to accurately predict these effects and understand the nature of the solute-solvent interactions.

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling the electronic and optical properties of organic molecules. nih.govnih.gov These methods are used to predict the electronic absorption spectra, oscillator strengths, and the nature of electronic transitions. For this compound, TD-DFT calculations can elucidate the energies and characteristics of the lowest-energy electronic transitions, which are typically responsible for the UV-visible absorption profile.

Table 4: Representative Modeled Electronic Data for Donor-Acceptor Dyes (Illustrative)

| Compound Type | Method | Calculated λmax (nm) | HOMO (eV) | LUMO (eV) | Egap (eV) |

| Pechmann Dye | TD-DFT/CAM-B3LYP | 589 | -5.18 | -2.96 | 2.22 |

| Thieno[3,4-b]pyrazine Dye | DFT/B3LYP | 450 | -5.61 | -3.15 | 2.46 |

Note: This table provides illustrative data from literature on similar classes of compounds to demonstrate the outputs of computational modeling and is not specific to this compound. nih.gov

Compound Index

Lattice Energy Calculations for Solid-State Stability Assessment

The solid-state stability of a crystalline compound is intrinsically linked to its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal lattice. A higher lattice energy generally corresponds to a more stable crystal structure. For organic molecules like this compound, the lattice energy is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π–π stacking interactions.

As of the latest literature review, specific experimental or theoretical lattice energy calculations for this compound have not been reported. However, the methodologies for such assessments are well-established and have been applied to similar pyrazine-containing compounds.

Theoretical calculations, particularly those employing density functional theory (DFT) and other advanced computational methods, are powerful tools for predicting lattice energies. researchgate.netnsf.gov These calculations can provide insights into the relative stability of different polymorphic forms of a compound, which is crucial in pharmaceutical development as different polymorphs can exhibit distinct physical properties.

Studies on related pyrazine derivatives, such as salts of 2,3-pyrazinedicarboxylic acid and cobalt(II) complexes of pyrazinecarboxamide, have utilized computational techniques to analyze their crystal packing and interaction energies. researchgate.netmdpi.com These studies often employ Hirshfeld surface analysis to visualize and quantify intermolecular contacts. The calculations typically break down the total interaction energy into components such as electrostatic, dispersion, and repulsion energies, providing a detailed picture of the forces holding the crystal lattice together. mdpi.com For instance, in a series of salts containing 3-carboxypyrazine-2-carboxylate, energy framework calculations revealed that the dispersive contribution was dominant in the crystal packing of most of the structures. mdpi.com

In the absence of specific data for this compound, a prospective computational study would likely involve the following steps:

Crystal Structure Determination: Obtaining the single-crystal X-ray diffraction data for this compound would be the first step to understand its molecular conformation and packing arrangement in the solid state.

Computational Modeling: Using the determined crystal structure as a starting point, various computational models can be employed. Methods like B3LYP/6-31G(d,p) have been used to calculate interaction energies in similar systems. researchgate.net

Given the molecular structure of this compound, it is anticipated that strong hydrogen bonds involving the carboxylic acid group and the nitrogen atoms of the pyrazine ring, as well as π–π stacking interactions between the aromatic pyrazine rings, would be significant contributors to its lattice energy and, consequently, its solid-state stability. The planarity of the molecule, as suggested by studies on similar structures like N′-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide, would facilitate efficient crystal packing and favorable intermolecular interactions. iucr.org

Medicinal Chemistry and Drug Discovery Research

Application as a Chemical Scaffold and Building Block in Drug Design

The (2E)-3-pyrazin-2-ylacrylic acid framework serves as a valuable chemical scaffold—a core molecular structure upon which a variety of derivatives can be built. Its utility stems from the combination of the electron-deficient pyrazine (B50134) ring, which can engage in various biological interactions, and the acrylic acid side chain, which provides points for modification and can act as a key interacting group (e.g., hydrogen bond donor/acceptor). researchgate.net This scaffold has been explored for developing a range of therapeutic agents, including those with anticancer properties.

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with identifying low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. astx.com The this compound molecule is well-suited for FBDD due to its modest size and possession of key pharmacophoric features.

In an FBDD context, this compound can be deconstructed into its constituent pyrazine and acrylic acid fragments. nih.gov The pyrazine ring can serve as an anchor, fitting into specific pockets of a target protein, while the acrylic acid tail provides a "growth vector." nih.govastx.com Medicinal chemists can exploit this growth vector by synthesizing analogs with modifications to the carboxylic acid (e.g., converting it to amides, esters) or by extending the chain to probe for additional interactions within the protein's binding site, thereby increasing affinity and selectivity. nih.gov This process allows for the systematic exploration of chemical space around the initial fragment hit to develop a potent drug candidate. whiterose.ac.uk

The inherent reactivity of the this compound scaffold allows for the straightforward design and synthesis of diverse chemical libraries. Synthetic strategies often involve modifying either the pyrazine ring or the acrylic acid side chain. For instance, cinnamic acid–pyrazine derivatives have been synthesized to explore their potential as neuroprotective and antiviral agents. nih.gov

The synthesis of pyrazine N-acylhydrazone derivatives has been pursued to create novel analgesic and anti-inflammatory drug candidates. nih.gov Furthermore, by coupling the acrylic acid portion with other chemical moieties, novel pyrazole (B372694) acrylic acid-based oxadiazole and amide derivatives have been developed and investigated for their antimalarial and anticancer activities. nih.gov These synthetic efforts highlight the versatility of the pyrazine and acrylic acid building blocks in generating a wide array of new chemical entities with potential therapeutic applications. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies focus on identifying which parts of the molecule are essential for its pharmacological effect and how modifications alter its potency and selectivity. researchgate.netrsdjournal.org

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity. For pyrazine-containing compounds, the pyrazine ring itself is often considered a core pharmacophoric element. researchgate.net Pharmacophore modeling of pyrazine-linked inhibitors has identified key features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as being crucial for interaction with biological targets like protein kinases. researchgate.net

The key pharmacophoric features of the this compound scaffold typically include:

The Pyrazine Nitrogens: These act as hydrogen bond acceptors, which are critical for anchoring the molecule in the active site of a target protein.

The Aromatic Pyrazine Ring: This can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The Acrylic Acid Moiety: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen). It can also form ionic interactions (salt bridges) with positively charged residues like lysine or arginine.

The Alkene Linker: The rigid double bond in the (E)-configuration ensures a specific spatial orientation between the pyrazine ring and the carboxylic acid group, which is often critical for fitting into a well-defined binding pocket.

Systematic modification of the this compound scaffold allows chemists to probe the SAR and optimize for a desired biological effect. Studies on closely related cinnamic acid-pyrazine hybrids have demonstrated how structural changes impact activity. nih.gov

For example, in the development of neuroprotective agents, the addition of methoxy groups to the phenyl ring of a cinnamic acid-ligustrazine (a tetramethylpyrazine) derivative significantly influenced its efficacy. nih.gov This demonstrates that substitutions on aromatic rings appended to the core scaffold can drastically alter biological outcomes. Similarly, in the search for antiviral agents against Hepatitis C Virus (HCV), specific cinnamate-pyrazine esters showed potent inhibitory activity, indicating that modification of the carboxylic acid group is a viable strategy for optimization. nih.gov

| Compound | Structural Modification | Target/Assay | Biological Activity | Reference |

|---|---|---|---|---|

| Cinnamate-pyrazine derivative 2 | Esterification of cinnamic acid with a pyrazine alcohol | HCV NS5B RdRp | IC₅₀ = 0.69 μM | nih.gov |

| Cinnamate-pyrazine derivative 3 | Structural isomer of derivative 2 | HCV NS5B RdRp | IC₅₀ = 1.2 μM | nih.gov |

| Ligustrazine-cinnamic acid derivative 18 | Amide coupling of cinnamic acid and aminotetramethylpyrazine | Neuroprotection (PC12 cells) | EC₅₀ = 5.44 μM | nih.gov |

| Ligustrazine-cinnamic acid derivative 19 | Derivative of 18 with additional methoxy groups | Neuroprotection (PC12 cells) | EC₅₀ = 3.68 μM | nih.gov |

As illustrated by these examples, even minor structural variations, such as the position of a substituent or the change from an ester to an amide, can have a profound impact on biological activity. nih.govresearchgate.net

The biological activity of a drug is governed not only by its structural fit to a target but also by its physicochemical properties, which control its absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org In the context of SAR, properties like hydrophobicity, polar surface area (PSA), and molecular weight are critical considerations. semanticscholar.orgresearchgate.net

Hydrophobicity (log P): The octanol/water partition coefficient (log P) is a measure of a molecule's lipophilicity. For pyrazine derivatives, log P values must be optimized to ensure sufficient solubility in aqueous biological fluids while also allowing for penetration of lipid cell membranes. semanticscholar.org Excessively high log P can lead to poor solubility and increased toxicity. nih.gov

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms and is a good predictor of drug transport properties. nih.gov For central nervous system drugs, a lower PSA is generally preferred to facilitate crossing the blood-brain barrier. In general, a PSA of less than 140 Ų is considered favorable for good oral bioavailability. semanticscholar.org For some pyrazine derivatives, a balance between lipophilicity and polarity is crucial; the "3/75 rule" (ClogP < 3 and PSA > 75 Ų) has been proposed as a guideline to reduce the likelihood of toxicity. nih.gov

Other Properties: Other descriptors such as molecular weight, molar refractivity, hydration energy, and the number of rotatable bonds are also analyzed in quantitative structure-activity relationship (QSAR) studies to build predictive models for the activity of pyrazine derivatives. semanticscholar.org Adherence to guidelines like Lipinski's Rule of Five helps ensure that new analogs possess "drug-like" properties, increasing their potential for successful development. semanticscholar.orgresearchgate.net

| Physicochemical Property | Definition | Importance in Drug Design | Reference |

|---|---|---|---|

| log P (Octanol/Water Partition Coefficient) | A measure of a molecule's lipophilicity/hydrophobicity. | Influences solubility, membrane permeability, and plasma protein binding. Optimal range is crucial for bioavailability. | semanticscholar.orgnih.gov |

| TPSA (Topological Polar Surface Area) | The sum of the surface areas of polar atoms (O, N) in a molecule. | Predicts intestinal absorption and blood-brain barrier penetration. Generally, lower TPSA is better for CNS penetration. | semanticscholar.orgnih.govnih.gov |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and transport. Lower MW (< 500 Da) is generally favored for oral drugs (Lipinski's Rule). | semanticscholar.org |

| Hydrogen Bond Donors/Acceptors (HBD/HBA) | The number of O-H and N-H bonds (donors) and N and O atoms (acceptors). | Crucial for target binding and solubility. Lipinski's rules suggest < 5 HBD and < 10 HBA for good permeability. | semanticscholar.org |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Relates to the volume of a molecule and its potential for van der Waals interactions with the target. | semanticscholar.org |

Identification of Pharmacological Targets and Mechanistic Studies

A critical step in drug discovery is the identification of the biological targets through which a compound exerts its effects. For this compound, several potential targets have been explored, although comprehensive data remains an area of active investigation.

Target Identification Methodologies (e.g., for EP3 receptor, 5-lipoxygenase, PAI-1, FabI)

While direct target identification for this compound is not extensively documented, the targets listed represent important areas of therapeutic intervention.

EP3 Receptor: The prostaglandin E2 receptor 3 (EP3) is involved in various physiological processes, and its modulation is a target for several therapeutic areas.

5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govmdpi.com Inhibition of 5-LOX is a strategy for treating inflammatory diseases. mdpi.comnih.gov

Plasminogen Activator Inhibitor-1 (PAI-1): PAI-1 is a serine protease inhibitor that plays a crucial role in the regulation of fibrinolysis. Elevated levels of PAI-1 are associated with thrombotic diseases. nih.gov

FabI: Enoyl-acyl carrier protein reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of novel antibacterial agents.

Elucidation of Mechanisms of Action for Specific Biological Activities

The precise mechanisms of action for this compound concerning specific biological activities are not yet fully elucidated in the available scientific literature. Research on various pyrazine-containing hybrids suggests a broad range of activities, including anti-inflammatory and anticancer properties, but the underlying molecular mechanisms for this specific compound require further investigation. ieasrj.com

Computational Drug Design Methodologies

Computational tools are invaluable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Ligand Efficiency and Binding Affinity Prediction

There is no available research detailing the ligand efficiency or predicted binding affinity of this compound for any specific biological target. Ligand efficiency metrics are used in drug discovery to assess how effectively a molecule binds to its target relative to its size. Computational methods for predicting binding affinity are common in early-stage drug discovery to prioritize compounds for synthesis and testing. nih.gov However, without experimental data or specific computational studies on the interaction of this compound with a particular protein, any prediction of its ligand efficiency or binding affinity would be purely speculative.

Application of Machine Learning in Protein-Ligand Binding Prediction

Similarly, there are no published studies that apply machine learning models to predict the protein-ligand binding characteristics of this compound. Machine learning and artificial intelligence are increasingly used to predict how strongly a compound will bind to a protein target. beilstein-journals.org These models are trained on large datasets of known protein-ligand interactions. The lack of specific data for this compound means it has not been included in the training or validation sets of such predictive models, and no specific predictions for its binding behavior have been reported.

Patent Landscape and Intellectual Property in Relation to 2e 3 Pyrazin 2 Ylacrylic Acid

Analysis of Patent Applications Involving the Compound and its Derivatives in Academic Literature

A direct and exclusive focus on patent applications for "(2E)-3-pyrazin-2-ylacrylic acid" in academic literature yields limited specific results. However, a broader survey of patents for pyrazine (B50134) derivatives provides a strong indication of the fields in which this compound and its analogs could be considered inventive and useful. Academic reviews of patent literature demonstrate that pyrazine-containing molecules are a significant area of interest in medicinal chemistry. google.comnih.govnih.gov

Pyrazine derivatives are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-infective, cardiovascular, and neurological applications. google.com The pyrazine nucleus is a key structural motif in several clinically used drugs. Patenting trends show a rapid expansion in the number of investigated pyrazine-based compounds and the diversity of their biological targets. google.com The most promising and heavily patented areas for pyrazine derivatives include inhibitors of protein kinases for antiproliferative therapy and β-secretase inhibitors for the treatment of Alzheimer's disease. google.com

While a specific patent for "this compound" is not prominent, the structural components of the molecule are featured in various patent claims for broader classes of compounds. For instance, a patent application from 2023 by International Flavors & Fragrances discloses a broad range of compounds for use as flavor modulators, where "pyrazin-2-yl" is listed as a possible substituent. googleapis.com This indicates an interest in the pyrazine moiety for applications beyond pharmaceuticals.

Historically, derivatives of pyrazine carboxylic acid have been a subject of patenting activity since at least 1939, with early patents focusing on their synthesis and general derivatives like amides and hydrazides. google.com More recently, patent applications for heterocyclic compounds containing an acrylic acid moiety have been filed, highlighting their potential as medicaments. google.comgoogle.com For example, a South African patent application covers acrylic acid derivatives with an oxygen-containing heterocycle for use as medicaments. google.com Another international patent application describes novel heterocyclic acrylamides for pharmaceutical use. google.com

A Chinese patent application details a preparation method for pyrazine carboxylic acid starting from acrylic acid, indicating the relevance of the acrylic acid scaffold in the synthesis of pyrazine-based compounds of interest. google.compatsnap.com

The following table summarizes representative patent applications for pyrazine derivatives and related heterocyclic acrylic acids, illustrating the diverse applications and inventive steps in this area.

| Patent/Application Number | Title | Assignee/Inventors | Key Findings/Claims |

| US2149279A | Derivatives of pyrazine carboxylic acid and processes for their production | Not specified | Discloses the preparation of amides and hydrazides of pyrazine mono-carboxylic acid. google.com |

| ZA84536B | As medicaments, derivatives of acrylic acid comprising a heterocycle containing oxygen... | Not specified | Covers acrylic acid derivatives with a heterocyclic moiety for use in medicine. google.com |

| CN106220574A | A kind of preparation method of pyrazine carboxylic acid | Tianjin University | Describes a synthetic route to pyrazine carboxylic acid starting from acrylic acid, avoiding harsh oxidation conditions. google.com |

| WO2023062110A2 | Organic Compounds | International Flavors & Fragrances Inc. | Claims a broad class of compounds for flavor modulation, including those with a pyrazin-2-yl substituent. googleapis.com |

| WO2011061214A1 | Novel heterocyclic acrylamides and their use as pharmaceuticals | Not specified | Pertains to new acrylamide (B121943) compounds containing a heterocyclic ring for pharmaceutical applications. google.com |

Academic Research on Patent Trends and Patent Analytics Methodologies

Academic research plays a crucial role in understanding the dynamics of innovation through the analysis of patent trends. The field of patent analytics employs various methodologies to extract meaningful insights from the vast amount of data contained within patents. These methodologies are essential for identifying emerging technologies, key players in a particular field, and areas ripe for future research and development.

Reviews of patent literature for pyrazine derivatives often utilize established patent databases such as SciFinder and Espacenet to identify relevant patent applications. nih.govnih.gov This systematic approach allows researchers to track the evolution of research, identify the most active assignees (companies and research institutions), and pinpoint the therapeutic areas receiving the most attention. For pyrazine derivatives, such analyses have shown a significant focus on oncology and neurodegenerative diseases. google.com

More broadly, academic studies on patent analytics methodologies highlight the use of data-driven and computational approaches. These include:

Bibliometrics and Text Mining: These techniques are used to analyze large volumes of patent data to identify trends, research clusters, and key concepts. patsnap.com

Network Analysis: This method helps to visualize and understand the relationships between different patents, inventors, and technologies, revealing influential research areas and potential collaborations. patsnap.com

Data Visualization: Tools like "chemical stripes" have been developed to create interactive visualizations of patent and literature trends over time, offering an intuitive way to grasp the historical and geographical patterns of chemical patenting.

The analysis of patent trends is not without its challenges. There can be a time lag of approximately 18 months between the filing date of a patent and its publication, which can affect the real-time analysis of emerging technologies. Furthermore, not all inventions are patented, as companies may opt for other forms of intellectual property protection like trade secrets. Finally, quantitative patent analysis does not always reflect the quality or significance of an invention. Despite these limitations, the statistical analysis of patents remains a powerful tool for monitoring technological competitiveness and identifying emergent fields of research.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Synthetic Pathways

The synthesis of pyrazine (B50134) derivatives is an area of continuous innovation, moving towards greener and more efficient methodologies. While traditional methods for creating pyrazines exist, future research is set to explore advanced catalytic pathways to improve yield, reduce environmental impact, and access novel structural analogs of (2E)-3-pyrazin-2-ylacrylic acid.

One promising avenue is the adoption of biocatalysis . Enzymes offer the ability to perform reactions under mild, aqueous conditions with high selectivity. For instance, the use of immobilized lipases, such as Lipozyme® TL IM, has been successfully demonstrated for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.orgnih.gov This biocatalytic approach, particularly within a continuous-flow system, offers high efficiency and scalability, achieving yields up to 91.6% in green solvents. rsc.orgnih.gov Adapting such enzymatic or whole-cell biocatalytic systems could provide a sustainable route to this compound and its amide derivatives. Recent work has shown that L-threonine dehydrogenase can be used to generate aminoacetone, a precursor that can then be used to synthesize asymmetric trisubstituted pyrazines with high yields. researchgate.net

Another emerging area is photocatalysis , which utilizes visible light to drive chemical reactions. A recently developed method for synthesizing substituted pyrazines from vinyl azides employs a dual-energy and electron-transfer strategy with a ruthenium photocatalyst. researchgate.net This process, which involves a triplet sensitization followed by a single-electron-transfer, proceeds in good to excellent yields under an air atmosphere. researchgate.net Exploring the application of such photocatalytic methods to precursors of this compound could unlock new synthetic routes that are both efficient and reliant on sustainable energy sources. Furthermore, green synthesis using natural catalysts, such as onion extract which contains catalytic organic acids, has been shown to efficiently produce pyrazine derivatives from 1,2-diketones and 1,2-diamines, highlighting a move towards cost-effective and environmentally benign processes. ajgreenchem.com

Advanced Computational Modeling for Predictive Design and Optimization

The role of computational chemistry in drug discovery is rapidly expanding, allowing for the predictive design and optimization of molecules before their physical synthesis. For this compound, advanced computational modeling offers a powerful tool to explore its therapeutic potential and guide the development of next-generation derivatives.

Techniques such as Density Functional Theory (DFT) are instrumental in understanding the fundamental electronic properties of a molecule. DFT calculations can elucidate the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity and interaction with biological targets. Further analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps, provide deeper insights into intramolecular interactions and the sites most likely to engage in electrophilic or nucleophilic attacks.

Molecular docking is another key computational tool that predicts how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. researchgate.netrjpbcs.com By simulating the binding interactions and estimating the binding affinity, researchers can prioritize which derivatives are most likely to be effective inhibitors of a specific enzyme, such as a protein kinase or the InhA protein of Mycobacterium tuberculosis. researchgate.netresearchgate.net For example, docking studies on pyrazine-2-carboxylic acid derivatives have successfully correlated lower rerank scores with lower experimental minimum inhibitory concentration (MIC) values, validating the predictive power of the in silico approach. researchgate.net These computational methods, when used together, allow for a rational, iterative design cycle where new derivatives are designed, computationally evaluated, and optimized for desired properties like enhanced activity or improved pharmacokinetic profiles before being synthesized for laboratory testing. bohrium.com

Development of Multifunctional and Hybrid Derivatives

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity to target multiple biological pathways simultaneously. This approach can lead to enhanced efficacy, reduced potential for drug resistance, and novel therapeutic applications. The this compound scaffold is an ideal candidate for such molecular hybridization.

The structural similarity of the acrylic acid moiety to cinnamic acid allows for the direct application of research on ligustrazine-cinnamic acid hybrids . researchtrend.netepa.gov These derivatives have been investigated for their cardiovascular and neuroprotective effects, with some compounds showing potent anti-platelet aggregation activity and the ability to protect cells from oxidative damage. nih.govnih.gov By replacing the cinnamic acid portion with the pyrazinylacrylic acid core, new hybrids with potentially synergistic activities can be developed.

Other successful pyrazine hybrids include those combined with:

Chalcones: The chalcone (B49325) scaffold is known for its wide range of biological activities, including anticancer and antimicrobial effects. acs.orgnih.gov Pyrazine-chalcone hybrids have demonstrated significant cytotoxicity against various cancer cell lines and potent antifungal activity. mdpi.comjapsonline.com

Polyphenols: Hybridization with natural polyphenols like resveratrol (B1683913) has been explored to enhance anticancer and antioxidant properties. nih.gov Resveratrol analogues incorporating a pyrazine (quinoxaline) ring have been synthesized and shown to possess potent antioxidant and anti-inflammatory activity. nih.gov

Coumarins: The fusion of pyrazine with coumarin (B35378) has yielded hybrids with promising antitumor activity. mdpi.com

These examples demonstrate a clear and promising path forward: the systematic development of hybrid molecules based on the this compound structure to create novel, multifunctional therapeutic agents. mdpi.comresearchtrend.net

Integration with High-Throughput Biological Screening and Omics Platforms

The discovery of novel therapeutic applications for this compound and its derivatives can be significantly accelerated by integrating modern drug discovery platforms. High-Throughput Screening (HTS) allows for the rapid, automated testing of vast libraries of chemical compounds against specific biological targets or cellular models. nih.govthermofisher.com By creating a focused library of this compound derivatives, HTS can efficiently identify "hit" compounds that exhibit a desired biological effect, such as inhibiting a particular enzyme or killing cancer cells. nih.govupenn.edu This unbiased approach can uncover unexpected activities and provide starting points for lead optimization. nih.gov

Once a hit compound is identified through HTS, a deeper understanding of its biological mechanism is required. This is where "omics" technologies become indispensable. nih.govkeaipublishing.com These platforms provide a global view of cellular processes at different molecular levels:

Genomics can identify genetic factors that influence a cell's response to the compound.

Transcriptomics (e.g., RNA-seq) reveals how the compound alters gene expression across the entire genome.

Proteomics analyzes changes in the abundance and post-translational modifications of thousands of proteins.

Metabolomics profiles the dynamic changes in small-molecule metabolites within the cell.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify its primary molecular targets, and uncover potential off-target effects. researchgate.netnih.gov This systems-biology approach moves beyond a one-drug, one-target paradigm to a holistic understanding of how a compound perturbs a biological system, which is crucial for developing safer and more effective therapies based on the this compound scaffold. accscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.